molecular formula C17H14F3N3O B2871523 2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-70-4

2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2871523
CAS No.: 861206-70-4
M. Wt: 333.314
InChI Key: TYVXSFLAOOKNAL-UHFFFAOYSA-N
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Description

2-Benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a benzyl group at position 2, a methyl group at position 5, and a 3-(trifluoromethyl)phenyl moiety at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl substituent may influence steric and electronic interactions with biological targets . Such structural features are common in pharmacologically active triazolones, which are explored for applications ranging from neuroprotection to imaging agents .

Properties

IUPAC Name

2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O/c1-12-21-22(11-13-6-3-2-4-7-13)16(24)23(12)15-9-5-8-14(10-15)17(18,19)20/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVXSFLAOOKNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the formation of the triazolone ring through cyclization reactions. One common method involves the reaction of benzyl hydrazine with a trifluoromethyl-substituted benzaldehyde under acidic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization in the presence of a suitable catalyst to yield the desired triazolone .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

Triazolones exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name/ID Substituents Key Functional Groups Biological Activity/Application Reference
Target Compound 2-Benzyl, 5-methyl, 4-[3-(trifluoromethyl)phenyl] CF₃, benzyl, methyl Under investigation
W112 4-(4-Heptyloxyphenyl) Heptyloxy, phenyl Anti-inflammatory, neuroprotection
GSK2194069 4-(Benzofuran-6-yl)phenyl, 5-(pyrrolidinylmethyl) Benzofuran, pyrrolidine Fatty acid synthase imaging (PET)
Posaconazole Complex piperazine and triazole substituents Difluorophenyl, tetrahydrofuran Antifungal
BL19966 4-(4-Fluorobenzyl), 5-(piperidinyl) Fluorobenzyl, piperidinyl Unspecified
5-Benzoyl-2-(biphenyl-4-yl) derivative 5-Benzoyl, 2-(biphenyl-4-yl) Benzoyl, biphenyl Supplier-listed (potential drug lead)
Key Observations:
  • Benzyl vs. Alkoxy Chains : The benzyl group in the target compound may offer better blood-brain barrier penetration than W112’s heptyloxy chain, which is bulkier and more lipophilic .
  • Antifungal vs. Neuroprotective Activity : Posaconazole’s antifungal activity arises from its triazole moiety targeting fungal CYP51, whereas neuroprotective triazolones like W112 act via MAPK/NF-κB pathway modulation, highlighting scaffold-dependent mechanistic diversity .

Pharmacological and Physicochemical Properties

Neuroprotection and Anti-Inflammatory Effects
  • W112 : Reduces tau hyperphosphorylation and pro-inflammatory cytokines (TNF-α, IL-6) in Alzheimer’s models via MAPK/NF-κB inhibition. EC₅₀ values in cellular assays are <10 µM .
  • Target Compound : While specific data are unavailable, its trifluoromethyl group may enhance CNS penetration compared to W112, though the benzyl group’s steric bulk could affect target engagement .
Physicochemical Properties
  • For example, BL19966 (logP ~4.5) is more lipophilic than W112 (logP ~3.8) .
  • Metabolic Stability : Fluorinated analogs generally exhibit longer half-lives due to resistance to oxidative metabolism, as seen in posaconazole (t½ = 35 hours) .

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